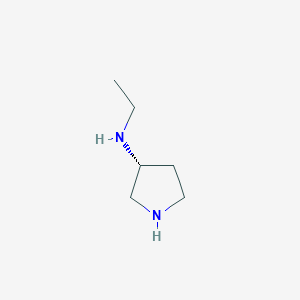
4-(Hydroxymethyl)-1-methylpiperidin-2-one
Descripción general
Descripción
4-(Hydroxymethyl)-1-methylpiperidin-2-one, also known as 4-Piperidinemethanol, is a cyclic secondary amine . It has an empirical formula of C6H13NO and a molecular weight of 115.17 .
Synthesis Analysis
While specific synthesis methods for 4-(Hydroxymethyl)-1-methylpiperidin-2-one were not found, there are references to the synthesis of related compounds. For instance, the protodeboronation of pinacol boronic esters has been used in the preparation of various compounds .Chemical Reactions Analysis
The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin, which is used as the most common polymer supports in peptide synthesis, has been studied . The reaction involves three parallel independent reaction steps .Physical And Chemical Properties Analysis
4-Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Aplicaciones Científicas De Investigación
Diastereoselective Synthesis Applications
One of the primary applications of 4-(Hydroxymethyl)-1-methylpiperidin-2-one is in the diastereoselective synthesis of hydroxypiperidin-2-ones. This process utilizes Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. In combination with proline-catalyzed asymmetric Mannich reactions, this methodology enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, showcasing the compound's critical role in creating complex molecular architectures with high stereocontrol (Lam, Murray, & Firth, 2005).
Crystal Structure and Analysis
Another significant application involves the synthesis and crystallographic analysis of related compounds, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. This research highlights the compound's structural properties, where molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds into double ribbons, providing insights into the intermolecular interactions and stability of similar molecular frameworks (Gümüş et al., 2022).
Conformational Analysis
Conformational analysis studies of 4-(Hydroxymethyl)-1-methylpiperidin-2-one derivatives reveal the impact of structural modifications on molecular behavior. For instance, investigations into 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives illustrate how intramolecular hydrogen bonding and methyl group interactions influence the NMR spectral properties and stability of these compounds, offering valuable data for designing molecules with desired physical and chemical properties (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Synthetic Methodology Development
The compound also plays a role in the development of synthetic methodologies, such as the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid, where a key step involves the chemoselective methylenation of the amide carbonyl group, demonstrating its utility in the synthesis of complex amino acids and derivatives (Herdeis & Heller, 1997).
Catalytic and Biological Applications
Moreover, 4-(Hydroxymethyl)-1-methylpiperidin-2-one derivatives have been explored for their catalytic activities and potential biological applications. For example, the catalytic activity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in homogeneous electrooxidation of hydroxylamine showcases the compound's role in electrochemical reactions, indicating its potential in developing new catalytic processes (Xia & Li, 1998).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(hydroxymethyl)-1-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBLWLBSQDHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621791 | |
| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-methylpiperidin-2-one | |
CAS RN |
20845-32-3 | |
| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)












